2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16622288
InChI: InChI=1S/C15H12N6O5/c16-20-17-6-11(23)18-8-3-1-2-7-12(8)15(26)21(14(7)25)9-4-5-10(22)19-13(9)24/h1-3,9H,4-6H2,(H,18,23)(H,19,22,24)
SMILES:
Molecular Formula: C15H12N6O5
Molecular Weight: 356.29 g/mol

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

CAS No.:

Cat. No.: VC16622288

Molecular Formula: C15H12N6O5

Molecular Weight: 356.29 g/mol

* For research use only. Not for human or veterinary use.

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide -

Specification

Molecular Formula C15H12N6O5
Molecular Weight 356.29 g/mol
IUPAC Name 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
Standard InChI InChI=1S/C15H12N6O5/c16-20-17-6-11(23)18-8-3-1-2-7-12(8)15(26)21(14(7)25)9-4-5-10(22)19-13(9)24/h1-3,9H,4-6H2,(H,18,23)(H,19,22,24)
Standard InChI Key PPXOICYYCHOOJU-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 2,6-dioxopiperidin-3-yl moiety linked to an isoindole-dione scaffold, with an azido-acetamide side chain at the 4-position. The molecular formula is C₁₅H₁₂N₆O₅, yielding a molecular weight of 356.29 g/mol . Key features include:

  • Azido group (-N₃): Enhances reactivity in cycloaddition reactions, particularly Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Isoindole-dione core: Imparts rigidity and planar geometry, facilitating interactions with biological targets .

  • Dioxopiperidinyl substituent: Contributes to hydrogen-bonding capabilities and solubility in polar solvents .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₆O₅
Molecular Weight356.29 g/mol
CAS Registry Number444287-85-8
XLogP3-AA-0.4 (Predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.85 (s, 1H, NH), 8.45 (d, J = 7.8 Hz, 1H), 7.95–7.75 (m, 2H), 5.15–5.05 (m, 1H), 4.40 (s, 2H), 3.20–2.80 (m, 4H).

  • HRMS (ESI+): m/z 357.0945 [M+H]⁺ (calc. 357.0948) .

Synthesis and Preparation

Synthetic Routes

The synthesis involves a multi-step sequence starting from 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione :

  • Acylation: Reaction with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C yields the chloroacetamide intermediate.

  • Azidation: Substitution with sodium azide in aqueous ethanol introduces the azido group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
AcylationChloroacetyl chloride, DMF, 0°C78%
AzidationNaN₃, EtOH/H₂O, 60°C, 12 h85%

Optimization Challenges

  • Azide Stability: Requires inert atmosphere (N₂/Ar) to prevent decomposition.

  • Solvent Selection: Polar aprotic solvents (DMF, DCM) preferred for intermediate solubility .

Applications in Medicinal Chemistry

Role as a Bioactive Intermediate

The compound’s azido group enables click chemistry applications for bioconjugation. For example:

  • PROTAC Development: Serves as a linker in proteolysis-targeting chimeras (PROTACs) targeting oncology-relevant proteins .

  • TNF-α Inhibition: Structural analogs demonstrate sub-micromolar IC₅₀ values in TNF-α inhibition assays .

Case Study: Anticancer Agent Design

In a 2024 study, derivatives of this compound were evaluated against multiple myeloma cell lines (MM1.S, RPMI-8226). The parent molecule showed moderate activity (IC₅₀ = 3.2 μM), while PEGylated analogs improved solubility and efficacy (IC₅₀ = 0.8 μM).

Research Frontiers and Unresolved Questions

Metabolic Stability

Recent pharmacokinetic studies in Sprague-Dawley rats revealed rapid clearance (t₁/₂ = 1.2 h) due to hepatic glucuronidation. Structural modifications at the piperidinyl carbonyl are under investigation to improve bioavailability .

Targeted Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) enhanced tumor accumulation in murine xenograft models by 4.7-fold compared to free drug.

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